3-(三氟甲磺酰基)苯甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

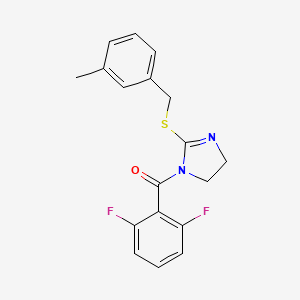

3-(Trifluoromethylsulphonyl)benzyl alcohol is a compound that can be associated with various chemical reactions and syntheses involving trifluoromethanesulfonate (triflate) groups. The triflate group is known for its strong electron-withdrawing properties and its ability to activate adjacent functional groups towards nucleophilic attack. This functionality is often exploited in synthetic organic chemistry to facilitate a variety of transformations, including alkylation, acylation, and etherification reactions .

Synthesis Analysis

The synthesis of compounds related to 3-(Trifluoromethylsulphonyl)benzyl alcohol often involves the use of triflic acid or its derivatives as catalysts or reagents. For instance, triflic acid has been used to catalyze Friedel-Crafts alkylations, leading to the formation of diarylmethanes . Similarly, the combination of 1-benzenesulfinyl piperidine and triflic anhydride has been employed to activate thioglycosides for conversion to glycosyl triflates . In the context of benzyl alcohols, rare earth metal triflates have been used as catalysts for benzyl-etherification, demonstrating the versatility of triflates in promoting various bond-forming reactions .

Molecular Structure Analysis

The molecular structure of triflate-substituted benzyl alcohols can be quite complex. An example is the hexameric alcohol [2,4,6-(CF3)3C6H2CH2OH]6, which exhibits an S6 symmetric cyclic hexamer structure as determined by X-ray diffraction . This highlights the potential for triflate-substituted benzyl alcohols to form unique and intricate molecular architectures.

Chemical Reactions Analysis

Triflate groups are instrumental in directing regioselective chemical reactions. For example, (trifluoromethanesulfonyloxy)benzynes undergo highly regioselective (3 + 2) cycloadditions with 1,3-dipoles, and the triflyloxy group significantly influences the regiocontrol of these additions . Additionally, scandium triflate has been shown to be an extremely active Lewis acid catalyst in the acylation of alcohols with acid anhydrides .

Physical and Chemical Properties Analysis

The physical and chemical properties of triflate-containing compounds are often characterized by their reactivity and solubility. Benzyltriphenylphosphonium peroxymonosulfate, for instance, is a stable white powder that can oxidize alcohols under solvent-free conditions and is soluble in various organic solvents . Ionic triflates are strongly solvated by their conjugate acid, and their solvation behavior in solvents like dichloromethane and acetonitrile has been studied using NMR, revealing the formation of homoconjugates with large formation constants .

科学研究应用

电解质和燃料电池

一项研究详细介绍了通过一锅法制备多种(CF3SO2)2N−阴离子(也称为TFSI)盐。此过程涉及用乙醇处理N-苄基三氟甲磺酰亚胺以形成鎓中间体,再用各种碱中和以生成金属或三烷基铵三氟甲磺酰亚胺盐。这些盐与多种金属或有机阳离子相关,可应用于电池、燃料电池、离子液体中的电解质,或用作路易斯酸(Àrvai et al., 2009)。

催化和合成化学

研究表明,在硝基甲烷中将仲苯甲醇与金属三氟甲磺酸盐(例如,镧、镱、钬和铪三氟甲磺酸盐)结合使用,会形成一种高效的仲苄基化体系。该体系能够用仲苯甲醇和最少量金属三氟甲磺酸盐对各种亲核试剂进行仲苄基化,即使在存在水的情况下也是如此。该过程具有高度通用性,可对芳香族化合物、烯烃甚至具有酸敏感官能团的亲核试剂进行烷基化(Noji et al., 2003)。

膦酸酯和醚的合成

已经开发出一种生产 (±)-α-芳基/甲基磺酰胺甲基膦酸酯和新的 (±)-γ-芳基/甲基磺酰胺甲基乙烯基膦酸酯的方法。这涉及在三氟甲磺酸存在下使 (±)-α-羟基膦酸酯与磺酰胺反应。当使用带有苄氧基的 α-羟基膦酸酯时,该方法还提供了一种苯甲醇磺酰胺化的途径(Pallikonda & Chakravarty, 2013)。

可再生苯甲醇生产

创新研究探索了使用在大肠杆菌中设计的不自然途径从可再生的葡萄糖从头合成苯甲醇。此方法涉及将内源苯丙酮酸转化为苯甲醛,然后快速有效地还原为苯甲醇。该过程展示了生物合成生产苯甲醇的潜力,苯甲醇是各种行业中一种有价值的溶剂和中间化学品(Pugh et al., 2015)。

安全和危害

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .

属性

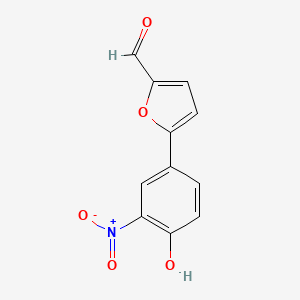

IUPAC Name |

[3-(trifluoromethylsulfonyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O3S/c9-8(10,11)15(13,14)7-3-1-2-6(4-7)5-12/h1-4,12H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMBYRXFWHZGDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1274903-38-6 |

Source

|

| Record name | 3-(Trifluoromethylsulphonyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea](/img/structure/B2503581.png)

![ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2503588.png)

![8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2503589.png)

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2503592.png)

![2-[(2-Cyanoethyl)thio]-6-(5-methyl-2-furyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2503596.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide](/img/structure/B2503601.png)